molecular formula C6H2Br2F2S B1461134 4,5-Dibromo-2,3-difluorothiophenol CAS No. 1806351-46-1

4,5-Dibromo-2,3-difluorothiophenol

Cat. No.: B1461134
CAS No.: 1806351-46-1
M. Wt: 303.95 g/mol
InChI Key: VTZURFLEHDKTIM-UHFFFAOYSA-N
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Description

4,5-Dibromo-2,3-difluorothiophenol is an organohalogen compound with the molecular formula C6H2Br2F2S. It is a derivative of thiophenol, where the hydrogen atoms at positions 4 and 5 are replaced by bromine atoms, and those at positions 2 and 3 are replaced by fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-2,3-difluorothiophenol typically involves the halogenation of thiophenol derivatives. One common method is the direct bromination and fluorination of thiophenol. The reaction conditions often require the use of bromine (Br2) and fluorine (F2) or other fluorinating agents under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds followed by halogenation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-2,3-difluorothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiophenol derivatives, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

4,5-Dibromo-2,3-difluorothiophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2,3-difluorothiophenol involves its interaction with molecular targets through its halogen atoms. The bromine and fluorine atoms can participate in halogen bonding, which influences the compound’s reactivity and interaction with other molecules. These interactions can affect various molecular pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromo-2,3-difluorothiophenol is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and fluorine atoms in the thiophenol ring enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

4,5-dibromo-2,3-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZURFLEHDKTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)F)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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